2-Bromo-2-(3-bromophenyl)acetonitrile
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Overview
Description
2-Bromo-2-(3-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H5Br2N It is a derivative of acetonitrile, where two bromine atoms are attached to the phenyl ring and the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(3-bromophenyl)acetonitrile typically involves the bromination of phenylacetonitrile. One common method is the reaction of phenylacetonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted acetonitriles.
Reduction: Formation of primary amines or alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-2-(3-bromophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2-Bromo-2-(3-bromophenyl)acetonitrile involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The nitrile group can also engage in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
2-Bromoacetonitrile: Similar in structure but lacks the phenyl ring, making it less complex and with different reactivity.
3-Bromophenylacetonitrile: Similar but with the bromine atom in a different position on the phenyl ring, leading to different chemical properties.
4-Bromophenylacetonitrile: Another positional isomer with distinct reactivity and applications.
Uniqueness: 2-Bromo-2-(3-bromophenyl)acetonitrile is unique due to the presence of two bromine atoms and the nitrile group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions, making it valuable in various fields of research and industry .
Biological Activity
2-Bromo-2-(3-bromophenyl)acetonitrile is an organic compound notable for its dual bromination, which significantly influences its chemical reactivity and biological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is essential for exploring its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom attached to both the acetonitrile and phenyl groups, which enhances its reactivity. The general formula can be represented as:
This unique structure allows for selective interactions with various biological targets, potentially leading to inhibition or modulation of their activities.
Preliminary studies indicate that this compound may exhibit notable biological activities through interactions with enzymes and receptors. These interactions are critical for understanding its mechanism of action, which remains an area requiring further investigation .
Potential Biological Targets:
- Enzymatic inhibition
- Receptor modulation
Structure-Activity Relationship (SAR)
Research has shown that compounds with structural similarities to this compound can provide insights into its biological activities. For instance, studies on related compounds highlight the importance of substituents on the phenyl ring in determining biological potency. Electron-withdrawing groups have been shown to enhance activity compared to electron-donating groups .
Case Studies
- Antiparasitic Activity : In a study focused on compounds similar to this compound, it was found that certain derivatives exhibited significant activity against Cryptosporidium, a common parasite responsible for gastrointestinal infections. The most potent compound from this series had an EC50 value of 0.07 μM, indicating strong efficacy .
- Enzyme Interaction Studies : Interaction studies have suggested that this compound may selectively bind to specific enzymes, potentially leading to their inhibition. This selectivity is crucial for developing targeted therapies with minimal side effects.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-Bromo-4-fluorophenylacetonitrile | Contains a fluorine atom on the phenyl ring | Enhanced reactivity due to electronegative fluorine |
2-Bromo-4-chlorophenylacetonitrile | Contains a chlorine atom on the phenyl ring | Different electronic properties affecting reactivity |
3-Bromobenzyl cyanide | Bromine on the benzene ring | Known for its lachrymatory effects and toxicity |
The dual bromination pattern in this compound may influence both its chemical reactivity and biological interactions differently compared to these similar compounds.
Properties
Molecular Formula |
C8H5Br2N |
---|---|
Molecular Weight |
274.94 g/mol |
IUPAC Name |
2-bromo-2-(3-bromophenyl)acetonitrile |
InChI |
InChI=1S/C8H5Br2N/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H |
InChI Key |
DNXXRRRYXFSDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)Br |
Origin of Product |
United States |
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